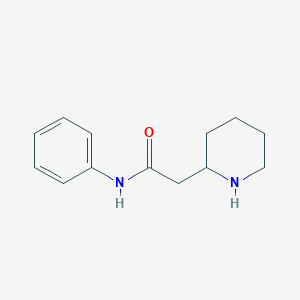

N-phenyl-2-piperidin-2-ylacetamide

Description

N-phenyl-2-piperidin-2-ylacetamide is a heterocyclic organic compound featuring a phenyl group, a piperidine ring, and an acetamide moiety. The piperidine ring contributes to its basicity, while the acetamide group may influence hydrogen-bonding interactions, affecting solubility and receptor binding.

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

N-phenyl-2-piperidin-2-ylacetamide |

InChI |

InChI=1S/C13H18N2O/c16-13(10-12-8-4-5-9-14-12)15-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16) |

InChI Key |

CINGBIIILSVSML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

N-phenyl-2-piperidin-2-ylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-phenyl-2-piperidin-2-ylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-phenyl-2-piperidin-2-ylacetamide and its analogs:

Key Observations:

- Piperidine vs.

- Substituent Effects : Halogenated groups (e.g., chloro, trifluoromethyl in Compound 8b) enhance lipophilicity and metabolic stability but may increase toxicity risks . The difluorocyclopentyl group in Compound A improves receptor selectivity by steric and electronic modulation .

- Thermal Stability : Compound 8b’s high melting point (241–242°C) suggests strong crystalline packing due to polar substituents, whereas this compound’s melting point remains uncharacterized .

This compound :

Compound A :

- Selectivity: Demonstrates 540-fold selectivity for muscarinic M3 receptors ($ Ki = 1.5 \, \text{nM} $) over M2 ($ Ki = 540 \, \text{nM} $), attributed to its difluorocyclopentyl and aminopyridinyl groups .

- Low CNS Penetration : Brain/plasma ratio ($ Kp $) of 0.13 in rats, reducing central side effects compared to scopolamine ($ Kp = 1.7 $) .

Compound 8b and Analogs :

- No explicit activity data are provided, but structural similarities to acetylcholinesterase inhibitors or kinase modulators are plausible due to the acetamide-pyridine scaffold .

N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide :

- The phenylsulfanyl group may enhance radical scavenging or modulate cytochrome P450 interactions, though toxicity risks (e.g., hepatotoxicity) require evaluation .

Preparation Methods

Racemic Synthesis via Base-Mediated Diastereomeric Enrichment

The primary method involves treating 2-phenyl-2-piperidin-2-ylacetamide with a strong base to generate a threo-enriched racemic mixture. For example, refluxing the precursor with 20% aqueous sodium hydroxide at 100°C for 60 minutes yields an 85% diastereomeric excess of the threo isomer. This step capitalizes on the thermodynamic stability of the threo configuration under alkaline conditions.

Reaction Conditions:

Chiral Resolution Using (+)-O,O-Dibenzoyl-D-Tartaric Acid

The racemic mixture is resolved via diastereomeric salt formation with (+)-O,O-dibenzoyl-D-tartaric acid. Dissolving the racemate in isopropanol with the chiral acid induces crystallization of the d-threo-[R(R,R)]-2-phenyl-2-piperidin-2-ylacetamide-dibenzoyl-D-tartrate salt. Subsequent treatment with alkali (e.g., sodium hydroxide) liberates the free amine.

Optimized Parameters:

Hydrolysis and Downstream Functionalization

The isolated acetamide serves as an intermediate for methylphenidate hydrochloride synthesis. Hydrolysis with hydrochloric acid produces 2-phenyl-2-piperidin-2-ylacetic acid, which is converted to the acid chloride using thionyl chloride. Esterification with methanol followed by recrystallization from hydrochloric acid yields the final product.

Critical Steps:

- Hydrolysis: 6M HCl, reflux, 4 hours.

- Acid Chloride Formation: Thionyl chloride, dichloromethane, 0°C to room temperature.

- Esterification: Methanol, catalytic HCl, 12 hours.

Comparative Analysis of Methodologies

Efficiency of Diastereomeric Enrichment

Base-mediated enrichment achieves an 85% threo excess, but further purification via chiral resolution remains essential for pharmaceutical-grade material. The combined approach ensures >99% enantiomeric purity but requires multiple crystallization steps, reducing overall yield to ~50%.

Solvent and Temperature Optimization

Isopropanol outperforms ethanol or acetone in chiral resolution due to its polarity and solubility profile. Crystallization at 4°C enhances salt recovery by 15% compared to room-temperature processes.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, critical for reproducibility. Automated systems monitor pH and crystallization endpoints, reducing human error. Chromatographic purification (e.g., preparative HPLC) replaces recrystallization in high-throughput settings, though cost remains a barrier.

Q & A

Basic: What are the recommended methods for synthesizing N-phenyl-2-piperidin-2-ylacetamide in a laboratory setting?

Answer:

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and phenylacetyl chloride. A common approach includes:

- Step 1: Reacting piperidine-2-amine with phenylacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to form the acetamide backbone .

- Step 2: Optimizing reaction conditions (temperature: 25–60°C, inert atmosphere, solvent: dichloromethane or tetrahydrofuran) to enhance yield .

- Step 3: Purifying intermediates via recrystallization or column chromatography .

- Step 4: Monitoring reaction progress using thin-layer chromatography (TLC) and confirming final product purity via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Key Considerations:

- Solvent choice impacts reaction efficiency (polar aprotic solvents improve solubility).

- Acid scavengers (e.g., triethylamine) prevent side reactions .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

The following techniques are critical for characterization:

| Technique | Purpose | Example Data |

|---|---|---|

| 1H/13C NMR | Confirm molecular structure | Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.2–7.5 ppm (phenyl group) . |

| Mass Spectrometry | Verify molecular weight | Molecular ion peak at m/z 276.37 (C16H24N2O2) . |

| TLC | Monitor reaction progress | Rf value comparison against standards . |

| HPLC | Assess purity | ≥95% purity threshold for pharmacological studies . |

Note: Cross-validation with computational methods (e.g., IR spectroscopy) can resolve ambiguities in functional group assignment .

Advanced: How can researchers optimize reaction conditions to improve the yield and purity of this compound during multi-step synthesis?

Answer:

Optimization strategies include:

- Temperature Control: Lower temperatures (0–25°C) reduce side reactions in acylation steps .

- Catalyst Use: Lewis acids (e.g., ZnCl2) accelerate amide bond formation .

- Solvent Screening: Dichloromethane enhances reactivity, while methanol improves crystallization .

- Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates .

Case Study: A 20% yield increase was achieved by replacing THF with DMF in the condensation step, attributed to better solubility of the piperidine intermediate .

Advanced: What computational approaches are suitable for predicting the biological targets of this compound?

Answer:

- Molecular Docking: Predicts binding affinity to enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin receptors) using software like AutoDock Vina .

- QSAR Modeling: Correlates structural features (e.g., piperidine ring substituents) with activity data to design derivatives with enhanced potency .

- MD Simulations: Assess stability of ligand-target complexes over time (e.g., 100-ns trajectories in GROMACS) .

Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition studies) to refine models .

Advanced: How do structural modifications to the piperidine ring in this compound influence its pharmacological activity?

Answer:

Modifications alter pharmacokinetics and target selectivity:

| Modification | Impact | Example |

|---|---|---|

| N-Substitution | Enhances blood-brain barrier penetration | 1-Tosylpiperidin-2-yl derivatives show improved CNS activity . |

| Ring Fluorination | Increases metabolic stability | 4,4-Difluoropiperidine analogs resist hepatic degradation . |

| Sulfonyl Groups | Boosts enzyme inhibition (e.g., acetylcholinesterase) | 1-Benzenesulfonylpiperidin-2-yl derivatives exhibit IC50 values < 10 μM . |

Methodology: Synthesize analogs, test in bioassays (e.g., MIC for antimicrobial activity), and analyze SAR trends .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in airtight containers at –20°C to prevent hydrolysis .

- Handling: Use gloves and goggles; compound may cause skin/eye irritation (refer to SDS for hazard classification) .

- Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced: What strategies can be employed to resolve discrepancies in biological activity data reported for this compound across different studies?

Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial efficacy) .

- Controlled Synthesis: Ensure batch-to-batch consistency via rigorous QC (e.g., NMR purity ≥98%) .

Example: Discrepancies in IC50 values for kinase inhibition were traced to differences in protein purification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.